

An In-depth Technical Guide to Nuezhenidic Acid: Structure, Properties, and Antiviral Activity

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Compound of Interest

Compound Name: *Nuezhenidic acid*

Cat. No.: *B598877*

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Abstract

Nuezhenidic acid, a secoiridoid glycoside isolated from the fruits of *Ligustrum lucidum*, has garnered attention for its potential therapeutic applications, notably its inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Nuezhenidic acid**. Detailed methodologies for its isolation, purification, and the assessment of its antiviral efficacy are presented to facilitate further research and development.

Chemical Structure and Properties

Nuezhenidic acid is a complex natural product with the molecular formula $C_{17}H_{24}O_{14}$ and a molecular weight of approximately 452.36 g/mol ^[1]. Its chemical structure is characterized by a secoiridoid backbone linked to a glucose moiety. The systematic IUPAC name for **Nuezhenidic acid** is 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid.^[2]

Table 1: Chemical Identifiers and Computed Properties of **Nuezhenidic Acid**

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₄ O ₁₄	PubChem[2]
Molecular Weight	452.36 g/mol	TargetMol[1]
CAS Number	183238-67-7	MOLNOVA[3]
IUPAC Name	2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid	PubChem[2]
XLogP3	-3.2	PubChem[2]
Hydrogen Bond Donor Count	7	PubChem[2]
Hydrogen Bond Acceptor Count	14	PubChem[2]
Rotatable Bond Count	9	PubChem[2]
Exact Mass	452.11660544 Da	PubChem[2]
Topological Polar Surface Area	230 Å ²	PubChem[2]

Table 2: Physicochemical Properties of **Nuezhenidic Acid**

Property	Value	Remarks	Source
Physical State	Powder	---	Cas no 183238-67-7[4]
Solubility in Water	9.09 mg/mL (20.09 mM)	Sonication is recommended	TargetMol[1]
Solubility in DMSO	45 mg/mL (99.48 mM)	Sonication is recommended	TargetMol[1]
Density (Predicted)	1.70±0.1 g/cm ³	(20 °C, 760 Torr)	Cas no 183238-67-7[4]
Storage Temperature	-20°C	---	MOLNOVA[3]
Stability	≥ 2 years	At -20°C	MOLNOVA[3]

Biological Activity: Anti-Influenza Virus Properties

Nuezhenidic acid has been identified as an inhibitor of the influenza A virus.[1][5] While the precise mechanism of action is still under investigation, its structural characteristics suggest a potential role as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells. Inhibition of this enzyme would thus prevent the spread of the virus.

Proposed Mechanism of Action: Neuraminidase Inhibition

The proposed mechanism involves the binding of **Nuezhenidic acid** to the active site of the influenza neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This action would lead to the aggregation of newly formed virus particles on the cell surface and limit their release and subsequent infection of other cells.

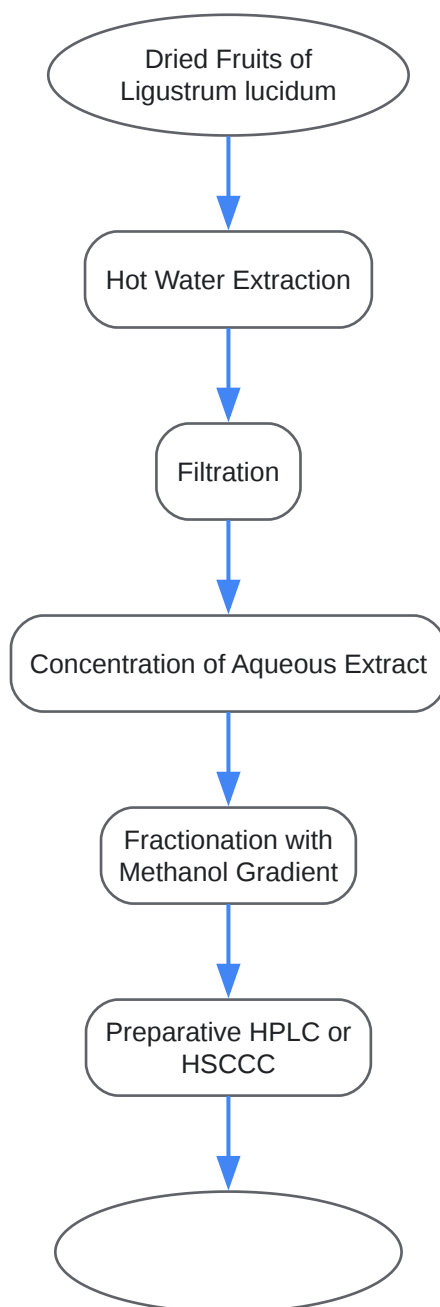
Caption: Proposed mechanism of **Nuezhenidic acid** as a neuraminidase inhibitor.

Experimental Protocols

Isolation and Purification of Nuezhenidic Acid from *Ligustrum lucidum*

The following protocol is a generalized procedure based on methods for isolating secoiridoid glycosides from *Ligustrum lucidum*.

Experimental Workflow: Isolation and Purification



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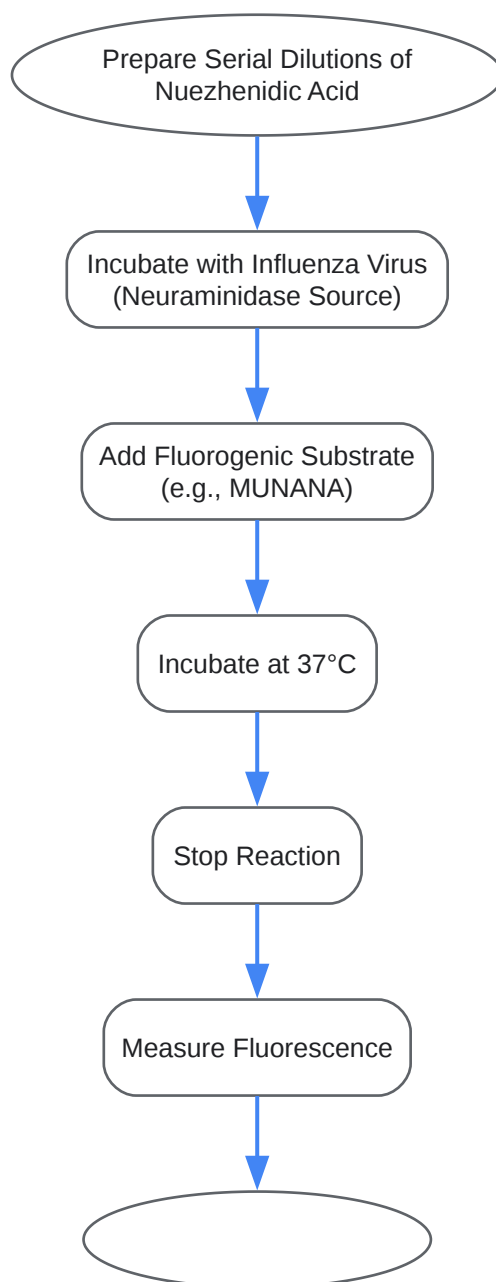
Caption: General workflow for the isolation and purification of **Nuezhenidic acid**.

- Extraction:
 - Powdered, dried fruits of *Ligustrum lucidum* are extracted with hot water (e.g., 80-90°C) for a specified period (e.g., 2-3 hours).
 - The extraction process is typically repeated multiple times to ensure a high yield.
- Filtration and Concentration:
 - The aqueous extract is filtered to remove solid plant material.
 - The filtrate is then concentrated under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is subjected to column chromatography (e.g., using a macroporous resin or silica gel).
 - Elution is performed with a stepwise gradient of methanol in water (e.g., starting from 100% water to 100% methanol).
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Purification:
 - Fractions enriched with **Nuezhenidic acid** are pooled and further purified using preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC).
 - An appropriate solvent system is used to achieve separation from other co-eluting compounds.
- Structural Elucidation:
 - The structure of the purified compound is confirmed using spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry.

In Vitro Antiviral Activity Assay (Neuraminidase Inhibition Assay)

The following is a representative protocol for a fluorescence-based neuraminidase inhibition assay to determine the IC₅₀ value of **Nuezhenidic acid**.

Experimental Workflow: Neuraminidase Inhibition Assay



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Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

- Reagent Preparation:
 - Prepare serial dilutions of **Nuezhenidic acid** in an appropriate assay buffer.
 - Prepare a solution of influenza virus (as the source of neuraminidase) and a fluorogenic substrate such as 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).
- Assay Procedure:
 - In a 96-well plate, add the serially diluted **Nuezhenidic acid** to the wells.
 - Add the influenza virus solution to each well and incubate to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the MUNANA substrate.
 - Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Measurement and Analysis:
 - Stop the reaction by adding a stop solution.
 - Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
 - Calculate the percentage of neuraminidase inhibition for each concentration of **Nuezhenidic acid**.
 - The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of **Nuezhenidic acid**.

Key areas for future investigation include:

- Quantitative Bioactivity Studies: Determination of IC₅₀ and EC₅₀ values against a panel of influenza A and B virus strains, including drug-resistant variants.
- Mechanism of Action Studies: Detailed kinetic studies to confirm neuraminidase inhibition and to investigate other potential antiviral mechanisms.
- In Vivo Efficacy: Evaluation of the antiviral activity of **Nuezhenidic acid** in animal models of influenza infection.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of **Nuezhenidic acid** to identify compounds with improved potency and pharmacokinetic properties.
- Toxicology and Safety Assessment: Comprehensive preclinical safety and toxicology studies to evaluate the therapeutic window of **Nuezhenidic acid**.

Conclusion

Nuezhenidic acid represents a promising natural product lead for the development of novel anti-influenza therapeutics. Its unique chemical structure and demonstrated antiviral activity provide a strong rationale for continued investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.

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